5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
“5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” can be achieved through a multi-step organic synthesis process. The key steps may include:
Formation of the diazinane core: This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Substitution reactions: The chloro, methoxy, and ethoxy groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound can be assembled through a series of condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, “5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activity. It could be screened for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of diazinane compounds are often explored for their therapeutic potential. This compound may be investigated for its potential as a drug candidate.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” will depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5-({3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” may include other diazinane derivatives with different substituents. Examples include:
- 5-({3-Chloro-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-({3-Methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O6 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23ClN2O6/c1-14-7-5-6-8-18(14)31-9-10-32-20-17(24)12-15(13-19(20)30-4)11-16-21(27)25(2)23(29)26(3)22(16)28/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
XONIRRFANCEIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC |
Origin of Product |
United States |
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